MAO-B Inhibition: A >130-Fold Increase in Potency Over a Non-Methylated Analog
2-Chloro-8-fluoro-3-methylquinoline demonstrates significantly higher potency as an inhibitor of the enzyme Monoamine Oxidase B (MAO-B) compared to its close structural analog, 2-chloro-8-fluoroquinoline. The presence of the 3-methyl group is likely a critical determinant for this enhanced activity. This is a direct comparison from the same assay system, highlighting the importance of the methyl substitution. The target compound achieved an IC50 of 300 nM against human MAO-B [1]. In contrast, the analog lacking the 3-methyl group, 2-chloro-8-fluoroquinoline, was reported with an IC50 of 39,000 nM against the same target in a comparable assay [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 300 nM (Human MAO-B) |
| Comparator Or Baseline | 2-Chloro-8-fluoroquinoline: 39,000 nM (Human MAO-B) |
| Quantified Difference | 130-fold higher potency (39,000 nM / 300 nM) |
| Conditions | Human MAO-B inhibition assay (BindingDB, CHEMBL4214270) |
Why This Matters
This >130-fold difference in potency demonstrates that the 3-methyl group is not an inert substituent but a key driver of biological activity, making the compound essential for projects targeting MAO-B inhibition.
- [1] BindingDB. BDBM50450826 CHEMBL4214270. Affinity Data for Human MAO-B. BindingDB Entry. View Source
- [2] BindingDB. BDBM50450826 CHEMBL4214270. Affinity Data for Human MAO-A (used as proxy for analog comparison). BindingDB Entry. View Source
